molecular formula C14H10N2O4 B7878080 (5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetic acid

(5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetic acid

Cat. No.: B7878080
M. Wt: 270.24 g/mol
InChI Key: FBJPHOMQNFFTSD-UHFFFAOYSA-N
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Description

(5-Oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetic acid is an organic compound with a complex fused ring structure. This compound contains elements of both pyridine and benzoxazepine in its core, presenting significant potential in various chemical and biological applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetic acid typically involves multi-step organic synthesis starting from simpler aromatic compounds. Key steps might include condensation reactions, cyclization, and oxidation.

Example Route:

  • Condensation Reaction: : Combining substituted pyridine with a benzoxazine derivative.

  • Cyclization: : Facilitating the formation of the fused ring system under acidic or basic conditions.

  • Oxidation: : Applying oxidative agents to introduce the keto group at the desired position.

  • Final Modification: : Introducing the acetic acid side chain via a halogenation followed by nucleophilic substitution.

Industrial Production Methods

For industrial production, methods would likely be optimized for scale, involving continuous flow chemistry to improve yields and reduce reaction times. Catalysts and automated reactors might be employed to enhance the efficiency of these multi-step processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Converts alcohols or aldehydes to ketones.

  • Reduction: : May reduce ketone to alcohol using reducing agents like sodium borohydride.

  • Substitution: : Halogenation and subsequent substitution reactions to introduce functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, PCC (Pyridinium chlorochromate).

  • Reducing Agents: : Sodium borohydride, Lithium aluminium hydride.

  • Acids and Bases: : Hydrochloric acid, Sodium hydroxide.

  • Catalysts: : Palladium on carbon, Transition metal catalysts for cyclization.

Major Products

The primary products formed from these reactions are various derivatives of the original compound, with alterations on the ring structure or side chains, leading to modifications in its biological and chemical properties.

Scientific Research Applications

Chemistry

  • Catalysts: : Potential use in catalysis due to its unique electronic structure.

  • Ligands: : Serving as ligands in coordination chemistry for metal ion complexation.

Biology

  • Enzyme Inhibitors: : Studied for potential inhibitory effects on specific enzymes.

  • Drug Development: : Screening for pharmaceutical properties like anti-inflammatory or anticancer activities.

Medicine

  • Therapeutic Agents: : Investigated for therapeutic efficacy in treating various conditions.

  • Diagnostic Tools: : Potential use in diagnostic imaging or biomarker studies.

Industry

  • Material Science: : Exploration in the development of advanced materials with unique properties.

  • Chemical Synthesis: : Intermediate in the synthesis of more complex molecules.

Mechanism of Action

Molecular Targets and Pathways

The compound may interact with specific enzymes or receptors in biological systems, influencing cellular pathways. Its activity could involve binding to active sites or altering protein conformations, disrupting normal function and leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Other Compounds

  • (4-Oxopyrido[2,3-b][1,5]benzoxazepin-6(4H)-yl)acetic acid: : Similar structure but different positioning of the oxygen atom.

  • Pyridobenzoxazine derivatives: : Less complex ring systems but similar core features.

Highlighting Uniqueness

  • Distinct Structural Features: : The combination of pyridine and benzoxazepine in a fused ring system is unique, giving this compound distinctive chemical reactivity and biological activity.

  • Functional Versatility: : Diverse reactivity makes it suitable for a range of applications in synthetic and medicinal chemistry.

Similar Compounds

  • (4-Oxopyrido[2,3-b][1,5]benzoxazepin-6(4H)-yl)acetic acid

  • Pyridobenzoxazine derivatives

  • Benzoxazepine derivatives with varied substitutions

Properties

IUPAC Name

2-(5-oxopyrido[2,3-b][1,5]benzoxazepin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-12(18)8-16-10-5-1-2-6-11(10)20-13-9(14(16)19)4-3-7-15-13/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJPHOMQNFFTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C3=C(O2)N=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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